molecular formula C14H14N2OS B11669796 N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11669796
M. Wt: 258.34 g/mol
InChI Key: UZTMMGUQMYOHKF-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety allows for coordination with metal ions, which can enhance its biological activity. The thiophene ring contributes to its electronic properties, making it suitable for applications in chemosensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the thiophene ring. These structural elements contribute to its distinct electronic properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Biological Activity

N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse scientific literature.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. The resulting compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations
1H NMR Signals corresponding to NH, CH, and aromatic protons observed.
IR Spectroscopy Characteristic peaks for C=O (amide) and C=N (imine) bonds.
Mass Spectrometry Molecular ion peak confirming the molecular weight.

2.1 Anticancer Activity

Recent studies have shown that thiophene derivatives exhibit promising anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines.

Table 2: Anticancer Activity of Related Thiophene Derivatives

Compound NameIC50 (μM)Cancer Cell Line
N'-[(E)-(4-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide0.58MNNG/HOS Osteosarcoma
N'-[(E)-(4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide0.68K562 Leukemia
This compoundTBDTBD

The mechanism of action involves binding to the colchicine site on tubulin, thereby preventing microtubule assembly and leading to cell cycle arrest in the G2/M phase .

2.2 Antimicrobial Activity

In addition to anticancer properties, thiophene derivatives have been evaluated for their antimicrobial effects. Studies indicate that these compounds show varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
N'-[(E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazideStaphylococcus aureus15
N'-[(E)-(4-chlorophenyl)methylidene]thiophene-2-carbohydrazideEscherichia coli12
This compoundTBDTBD

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

3. Case Studies

A notable case study involved the administration of a related thiophene derivative in a murine model of cancer. The compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent . Furthermore, in vitro studies showed that these compounds could enhance the efficacy of existing antibiotics when used in combination therapies against resistant bacterial strains .

4.

This compound exhibits significant biological activity, particularly as an anticancer and antimicrobial agent. Ongoing research into its mechanisms of action and potential therapeutic applications is warranted to fully elucidate its capabilities and optimize its use in clinical settings.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2OS/c1-2-11-5-7-12(8-6-11)10-15-16-14(17)13-4-3-9-18-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+

InChI Key

UZTMMGUQMYOHKF-XNTDXEJSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.